REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:8]=[C:7](I)[CH:6]=[CH:5][C:3]=1[NH2:4].[NH:10]1[CH:14]=[N:13][CH:12]=[N:11]1>CN(C=O)C.C(OCC)(=O)C.[Cu](I)I>[Cl:1][C:2]1[CH:8]=[C:7]([N:10]2[CH:14]=[N:13][CH:12]=[N:11]2)[CH:6]=[CH:5][C:3]=1[NH2:4]
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Name
|
|
Quantity
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2 g
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Type
|
reactant
|
Smiles
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ClC1=C(N)C=CC(=C1)I
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Name
|
|
Quantity
|
0.62 g
|
Type
|
reactant
|
Smiles
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N1N=CN=C1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
0.15 g
|
Type
|
catalyst
|
Smiles
|
[Cu](I)I
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
stirred under dry nitrogen for 72 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The organic layer was washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under vacuum
|
Type
|
CUSTOM
|
Details
|
the residue purified by silica gel column chromatography
|
Type
|
WASH
|
Details
|
eluting with 20% ethyl acetate in dichloromethane
|
Reaction Time |
72 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(N)C=CC(=C1)N1N=CN=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |